molecular formula C16H15F2NO3 B10975156 4-(difluoromethoxy)-3-ethoxy-N-phenylbenzamide

4-(difluoromethoxy)-3-ethoxy-N-phenylbenzamide

Cat. No.: B10975156
M. Wt: 307.29 g/mol
InChI Key: CKEAMDZJQNYMQM-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-3-ethoxy-N-phenylbenzamide is an organic compound that features a benzamide core substituted with difluoromethoxy and ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethoxy)-3-ethoxy-N-phenylbenzamide typically involves multiple steps. One common method starts with the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate then reacts with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. The nitro group is subsequently reduced to an amino group using ferric oxide and activated carbon as catalysts, with water and hydrazine as reducing agents .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield, low cost, and minimal environmental impact. The use of sodium hydroxide in the final step is preferred due to its economic advantages and ease of handling compared to other alkalis like sodium hydride or potassium tert-butoxide .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-3-ethoxy-N-phenylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoromethoxy and ethoxy positions.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide, monochlorodifluoromethane, ferric oxide, activated carbon, water, and hydrazine .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of 4-(difluoromethoxy)nitrobenzene yields 4-(difluoromethoxy)aniline .

Scientific Research Applications

4-(Difluoromethoxy)-3-ethoxy-N-phenylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(difluoromethoxy)-3-ethoxy-N-phenylbenzamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction can modulate various biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

4-(Difluoromethoxy)-3-ethoxy-N-phenylbenzamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the unique properties of this compound.

Properties

Molecular Formula

C16H15F2NO3

Molecular Weight

307.29 g/mol

IUPAC Name

4-(difluoromethoxy)-3-ethoxy-N-phenylbenzamide

InChI

InChI=1S/C16H15F2NO3/c1-2-21-14-10-11(8-9-13(14)22-16(17)18)15(20)19-12-6-4-3-5-7-12/h3-10,16H,2H2,1H3,(H,19,20)

InChI Key

CKEAMDZJQNYMQM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2)OC(F)F

Origin of Product

United States

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